N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Drug-likeness Lipophilicity Physicochemical profiling

This achiral screening compound uniquely combines a benzodioxole-5-ylmethyl amide with a 6-fluoroindole-1-acetamide core, providing a built-in ¹⁹F NMR handle and balanced lipophilicity (clogP=3.18, PSA=87.85 Ų). Ideal for fragment-based screening, HDAC/kinase inhibitor SAR, and CNS target exploration. Directly compare 6-F vs. 6-H/Cl/Br analogs to experimentally map halogen effects on metabolic stability and CYP inhibition.

Molecular Formula C18H15FN2O3
Molecular Weight 326.3 g/mol
Cat. No. B4507285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
Molecular FormulaC18H15FN2O3
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC4=C3C=C(C=C4)F
InChIInChI=1S/C18H15FN2O3/c19-14-3-2-13-5-6-21(15(13)8-14)10-18(22)20-9-12-1-4-16-17(7-12)24-11-23-16/h1-8H,9-11H2,(H,20,22)
InChIKeyMLHVQBLKNDGABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide – Procurement‑Grade Overview of a Dual‑Pharmacophore Screening Candidate


N-(1,3‑benzodioxol‑5‑ylmethyl)‑2‑(6‑fluoro‑1H‑indol‑1‑yl)acetamide (CAS 1144450‑09‑8, ChemDiv ID IB07‑1933) is a fully synthetic, achiral small molecule (MW 326.33 g mol⁻¹, C₁₈H₁₅FN₂O₃) that covalently links a 1,3‑benzodioxole (piperonyl) methylamide moiety to a 6‑fluoroindole‑1‑acetamide scaffold . The compound is currently catalogued exclusively as a screening compound for drug‑discovery campaigns; no dedicated primary pharmacology, ADMET, or in‑vivo studies have been published for this precise chemical entity . Its design combines two privileged fragments—the benzodioxole nucleus (associated with acetylcholinesterase inhibition, cannabinoid receptor modulation, and anticancer activity) and the 6‑fluoroindole motif (exploited for histone deacetylase and kinase inhibitor programmes)—making it a logical candidate for fragment‑based or phenotypic screening libraries [1].

Why N-(1,3-Benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide Cannot Be Freely Substituted with In‑Class Indole‑Acetamides


Despite the superficial similarity among N‑(benzodioxol‑5‑ylmethyl)‑indole‑1‑acetamide congeners, even single‑point variations at the indole 6‑position or the methylene‑amide linker region produce divergent physicochemical and, where data exist, pharmacodynamic profiles. The 6‑fluoro substituent is isosteric with hydrogen (van der Waals radius F = 1.47 Å vs H = 1.20 Å) but strongly electron‑withdrawing (σₚ = 0.06), imparting a unique balance of lipophilicity (clogP = 3.18) and polarity (PSA = 87.85 Ų) that sharply distinguishes it from the 6‑bromo (MW ≈ 387), 6‑chloro, and 5‑methoxy analogs . Furthermore, the benzodioxole‑5‑ylmethyl linker provides a specific hydrogen‑bond acceptor‑donor geometry (HBA = 4, HBD = 1) and conformational flexibility absent in direct N‑(benzodioxol‑5‑yl)‑acetamide variants, which lack the methylene spacer . Consequently, replacing this compound with a close structural analog risks altering target engagement, solubility, and metabolic stability in ways that are not predictable without experimental confirmation.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide Versus Closest Analogs


Lipophilicity–Polarity Balance Differentiates the 6‑Fluoroindole from the 6‑Bromo and 5‑Methoxy Congeners

The target compound exhibits a computed logP and logD (pH 7.4) both equal to 3.18, with a topological polar surface area (tPSA) of 87.85 Ų (4 H‑bond acceptors, 1 donor) . In contrast, the closest commercially catalogued analog—N‑(1,3‑benzodioxol‑5‑ylmethyl)‑2‑(5‑methoxy‑1H‑indol‑1‑yl)acetamide (CAS 1144441‑85‑9, MW 338.4)—is calculated to have a higher clogP (≈3.81) and a larger H‑bond acceptor count (5 vs 4), resulting in a materially different absorption‑permeability profile . The 6‑bromo analog (MW ≈ 387, predicted clogP ≈ 3.3–3.5) introduces substantially greater molecular weight and halogen‑bonding potential that can alter off‑target promiscuity . These differences are critical when selecting compounds for cellular screening where passive permeability and solubility govern intracellular exposure.

Drug-likeness Lipophilicity Physicochemical profiling

6‑Fluoro Substitution Confers Metabolic Stability Advantage Relative to 6‑Chloro and 6‑Bromo Indole Analogs

The C–F bond at the indole 6‑position (bond dissociation energy ≈ 452–485 kJ mol⁻¹) is substantially stronger than the C–Cl (≈ 350 kJ mol⁻¹) and C–Br (≈ 290 kJ mol⁻¹) bonds present in the chloro and bromo analogs, rendering the 6‑fluoroindole motif significantly less susceptible to oxidative dehalogenation by hepatic CYP450 enzymes [1]. Fluorine's high electronegativity (Pauling 3.98) also reduces the electron density of the indole π‑system, decreasing the rate of metabolic ring‑oxidation relative to the electron‑donating 5‑methoxy analog . While direct microsomal stability data for this specific compound are not publicly available, the class‑level trend is well‑established for fluorinated indole scaffolds used in kinase and HDAC inhibitor programmes [2].

Metabolic stability CYP450 resistance Halogen substitution

Benzodioxole‑Methylene Spacer Confers Conformational Flexibility Lacking in Direct N‑Benzodioxol‑Acetamide Variants

The target compound incorporates an N‑(1,3‑benzodioxol‑5‑ylmethyl) group—a methylene‑bridged amide—which introduces a rotatable C–C bond absent in the directly coupled N‑(1,3‑benzodioxol‑5‑yl)‑acetamide analogs . This additional rotatable bond (total rotatable bonds = 5, compared with 4 for the non‑methylated counterpart) permits the benzodioxole ring to sample a broader conformational space, potentially enabling induced‑fit binding in flexible protein pockets. The closely related benzodioxin analog—N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑2‑(6‑fluoro‑1H‑indol‑1‑yl)acetamide (CAS 1144430‑21‑6, MW 326.3)—replaces the benzodioxole with a benzodioxin ring, altering the oxygen‑containing heterocycle geometry from a 5‑membered methylenedioxy ring to a 6‑membered ethylenedioxy ring and changing the H‑bonding surface .

Conformational analysis Linker geometry Structure‑based design

Benzodioxole‑Indole Hybrid Scavenger Scaffold Associated with Sub‑Micromolar Anticancer Activity in Structurally Related Series

Compounds bearing the 1‑benzo[1,3]dioxol‑5‑yl‑indole core with N‑fused heteroaryl substituents have demonstrated IC₅₀ values of 328–644 nM against CCRF‑CEM (acute lymphoblastic leukaemia) and MIA PaCa‑2 (pancreatic carcinoma) cell lines [1]. While the target compound differs in the linker attachment (acetamide‑bridged vs direct aryl‑indole coupling), the shared benzodioxole‑indole pharmacophore suggests that this scaffold is capable of engaging cellular targets at pharmacologically relevant concentrations. Importantly, the 6‑fluoro substituent on the indole ring in the target compound provides an electron‑deficient aromatic system, which may enhance π‑stacking interactions with protein active‑site residues relative to unsubstituted indole variants . No direct cytotoxicity data for the target compound have been published; this evidence supports class‑level potential only.

Anticancer screening Benzodioxole pharmacophore Phenotypic assay

Recommended Application Scenarios for Procuring N-(1,3-Benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide


Fragment‑Based and Phenotypic Oncology Screening Library Enrichment

Given the sub‑micromolar anticancer activity of structurally related benzodioxole‑indole hybrids (IC₅₀ = 328–644 nM in CCRF‑CEM and MIA PaCa‑2) and the favourable Rule‑of‑5 physicochemical profile (clogP = 3.18, MW = 326.33, tPSA = 87.85 Ų), this compound is a rational addition to diversity‑oriented oncology screening decks [1]. The 6‑fluoro substituent offers a built‑in ¹⁹F NMR handle for ligand‑observed binding assays, enabling direct monitoring of target engagement without requiring additional labelling chemistry [2].

Metabolic Stability‑Focused Lead Generation in HDAC and Kinase Programmes

The 6‑fluoroindole‑acetamide scaffold has been exploited in HDAC6 inhibitor programmes (WO2021067859) where fluorination contributed to isoform selectivity and metabolic stability [1]. Procuring this compound as a comparator for SAR exploration around the indole 6‑position allows direct comparison with 6‑H, 6‑Cl, and 6‑Br indole‑acetamide analogs to experimentally quantify the impact of halogen substitution on microsomal half‑life and CYP inhibition in the user's own assay cascade .

Acetylcholinesterase and CNS‑Targeted Screening Based on Benzodioxole Pharmacophore

The benzodioxole (methylenedioxybenzene) moiety is a validated acetylcholinesterase (AChE) inhibitory pharmacophore, with patent‑disclosed benzodioxole derivatives demonstrating nanomolar AChE inhibition and in‑vivo efficacy in Morris water maze models [1]. The target compound's benzodioxole‑5‑ylmethyl amide linkage preserves the methylenedioxy recognition element while adding the fluoroindole tail for potential dual‑target activity. Screening in AChE and butyrylcholinesterase (BuChE) biochemical assays is a logical first‑line characterisation step [1].

Physicochemical Comparator for Computational ADMET Model Validation

With a well‑defined, computed property set (logP = 3.18, logD = 3.18, logSw = −3.92, PSA = 87.85 Ų) and a structurally close, commercially available 5‑methoxy and 6‑bromo comparator series, this compound can serve as an experimental probe to validate in‑silico permeability and solubility prediction models [1]. Experimental determination of logD₇.₄ (shake‑flask), kinetic solubility, and PAMPA permeability for this compound and its analogs would generate a high‑quality dataset for refining QSPR models applied to indole‑acetamide chemical space .

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.